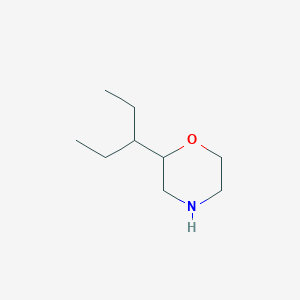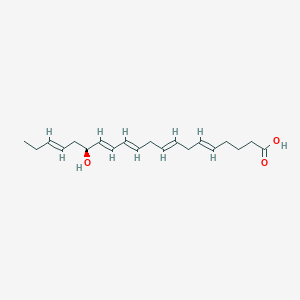
(5E,8E,11E,13E,15S,17E)-15-hydroxyicosa-5,8,11,13,17-pentaenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
15(S)-Hydroxy-eicosapentaenoic acid is a bioactive lipid mediator derived from eicosapentaenoic acid, an omega-3 fatty acid. It is part of the specialized pro-resolving mediators family, which plays a crucial role in resolving inflammation and promoting tissue repair. This compound has garnered significant attention due to its potential therapeutic applications in various inflammatory and metabolic diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 15(S)-Hydroxy-eicosapentaenoic acid typically involves the enzymatic oxidation of eicosapentaenoic acid. Lipoxygenases, particularly 15-lipoxygenase, catalyze the oxygenation of eicosapentaenoic acid to produce 15(S)-Hydroxy-eicosapentaenoic acid. The reaction conditions often include a buffered aqueous solution at physiological pH and temperature to mimic the natural enzymatic environment.
Industrial Production Methods
Industrial production of 15(S)-Hydroxy-eicosapentaenoic acid can be achieved through biotechnological processes involving genetically engineered microorganisms that express 15-lipoxygenase. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of 15(S)-Hydroxy-eicosapentaenoic acid. The product is then extracted and purified using chromatographic techniques.
化学反应分析
Types of Reactions
15(S)-Hydroxy-eicosapentaenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex lipid mediators.
Reduction: Reduction reactions can convert it back to eicosapentaenoic acid.
Esterification: It can form esters with alcohols, which may alter its biological activity.
Common Reagents and Conditions
Oxidation: Typically involves reactive oxygen species or enzymatic catalysis.
Reduction: Common reducing agents include hydrogen gas in the presence of a metal catalyst.
Esterification: Requires an alcohol and an acid catalyst, often conducted under mild heating.
Major Products
Oxidation: Leads to the formation of more complex lipid mediators.
Reduction: Produces eicosapentaenoic acid.
Esterification: Results in the formation of esters with varying biological activities.
科学研究应用
15(S)-Hydroxy-eicosapentaenoic acid has a wide range of scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the study of lipid mediators.
Biology: Investigated for its role in cell signaling and inflammation resolution.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases, cardiovascular diseases, and metabolic disorders.
Industry: Utilized in the development of nutraceuticals and functional foods aimed at promoting health and preventing diseases.
作用机制
15(S)-Hydroxy-eicosapentaenoic acid exerts its effects by binding to specific receptors on cell surfaces, such as G-protein-coupled receptors. This binding activates intracellular signaling pathways that lead to the resolution of inflammation and promotion of tissue repair. Key molecular targets include nuclear factor-kappa B and peroxisome proliferator-activated receptors, which regulate the expression of genes involved in inflammation and metabolism.
相似化合物的比较
Similar Compounds
15(S)-Hydroxyeicosatetraenoic acid: Another lipid mediator with similar anti-inflammatory properties.
Resolvin E1: Derived from eicosapentaenoic acid and involved in resolving inflammation.
Protectin D1: Derived from docosahexaenoic acid and has anti-inflammatory and neuroprotective effects.
Uniqueness
15(S)-Hydroxy-eicosapentaenoic acid is unique due to its specific enzymatic origin and its potent anti-inflammatory and pro-resolving properties. Unlike other lipid mediators, it is derived from eicosapentaenoic acid, which is abundant in marine oils, making it more accessible for research and therapeutic applications.
属性
分子式 |
C20H30O3 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
(5E,8E,11E,13E,15S,17E)-15-hydroxyicosa-5,8,11,13,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h3-5,8-11,13-14,17,19,21H,2,6-7,12,15-16,18H2,1H3,(H,22,23)/b5-4+,10-8+,11-9+,13-3+,17-14+/t19-/m0/s1 |
InChI 键 |
WLKCSMCLEKGITB-MULDSCIVSA-N |
手性 SMILES |
CC/C=C/C[C@@H](/C=C/C=C/C/C=C/C/C=C/CCCC(=O)O)O |
规范 SMILES |
CCC=CCC(C=CC=CCC=CCC=CCCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


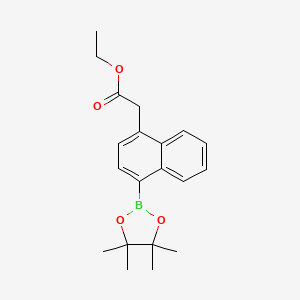
![4-(Dimethylamino)-3-(imidazo[1,2-a]pyridin-6-yl)but-3-en-2-one](/img/structure/B12338175.png)
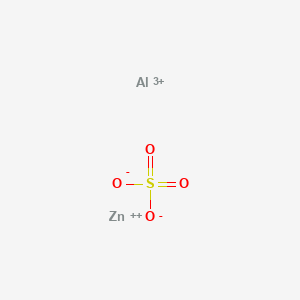
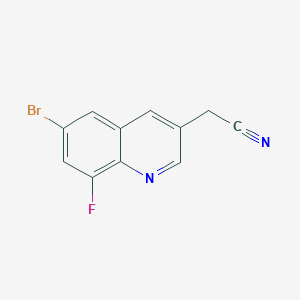
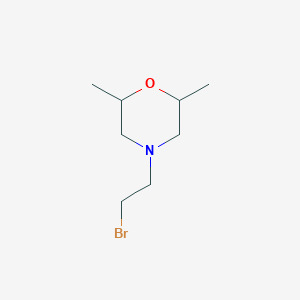
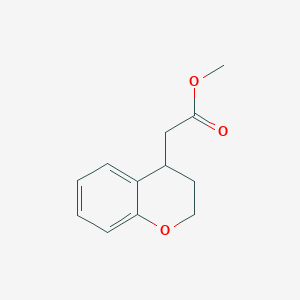
![9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onehydrochloride](/img/structure/B12338237.png)
![3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B12338240.png)
![Carbamic acid, N-[(1R)-2-(methoxymethylamino)-2-oxo-1-[[(triphenylmethyl)thio]methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B12338245.png)
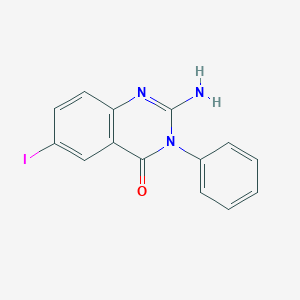
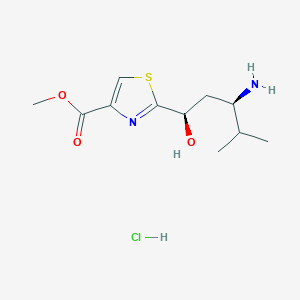
![Ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12338261.png)
